molecular formula C18H14O3 B12465543 7-Methoxynaphthalen-2-yl benzoate

7-Methoxynaphthalen-2-yl benzoate

Cat. No.: B12465543
M. Wt: 278.3 g/mol
InChI Key: ZYOILLNEKHGBDG-UHFFFAOYSA-N
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Description

7-Methoxynaphthalen-2-yl benzoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 7th position of the naphthalene ring and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxynaphthalen-2-yl benzoate typically involves the esterification of 7-methoxynaphthalene-2-ol with benzoic acid or its derivatives. One common method involves the use of benzoic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxynaphthalen-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxynaphthalene-2-yl benzoate.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 7-Hydroxynaphthalene-2-yl benzoate.

    Reduction: 7-Methoxynaphthalen-2-yl methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxynaphthalen-2-yl benzoate has found applications in several areas of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxynaphthalen-2-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxynaphthalene-2-yl acetate: Similar structure but with an acetate ester group instead of a benzoate ester.

    7-Hydroxynaphthalene-2-yl benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methoxynaphthalene: Lacks the benzoate ester group and has a methoxy group at the 2nd position.

Uniqueness

7-Methoxynaphthalen-2-yl benzoate is unique due to the presence of both the methoxy group and the benzoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(7-methoxynaphthalen-2-yl) benzoate

InChI

InChI=1S/C18H14O3/c1-20-16-9-7-13-8-10-17(12-15(13)11-16)21-18(19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

ZYOILLNEKHGBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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